AMB639752

Description

Properties

CAS No. |

371210-26-3 |

|---|---|

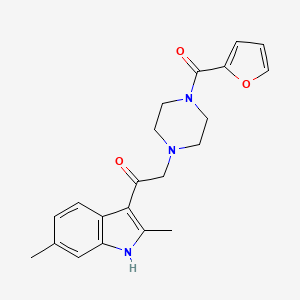

Molecular Formula |

C21H23N3O3 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C21H23N3O3/c1-14-5-6-16-17(12-14)22-15(2)20(16)18(25)13-23-7-9-24(10-8-23)21(26)19-4-3-11-27-19/h3-6,11-12,22H,7-10,13H2,1-2H3 |

InChI Key |

VMGUWRHRHRBXFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |

solubility |

14.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of AMB639752

Abstract

AMB639752 is a selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that plays a critical role in lipid signaling by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA).[1][2] By inhibiting DGKα, this compound modulates the balance of these two bioactive lipids, thereby influencing a variety of cellular processes, including T-cell activation, cell proliferation, and apoptosis.[1][3] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, a summary of its quantitative inhibitory data, and detailed experimental protocols for the assays used to characterize its activity.

Core Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the alpha isoform of Diacylglycerol Kinase (DGKα).[1] DGKs are a family of ten enzymes that phosphorylate DAG to produce PA. Both DAG and PA are crucial second messengers that control the activity of numerous downstream effector proteins. DGKα activity, therefore, acts as a molecular switch, simultaneously downregulating DAG-mediated signaling and upregulating PA-mediated pathways.

This compound, by blocking the catalytic activity of DGKα, leads to an accumulation of intracellular DAG and a reduction in PA production. This has significant downstream consequences in various cell types, particularly T-lymphocytes and cancer cells where DGKα is highly expressed.

Signaling Pathways Modulated by this compound

The inhibition of DGKα by this compound has distinct and significant effects on cellular signaling, primarily in the contexts of immunology and oncology.

In T-lymphocytes, DGKα and DGKζ are key negative regulators of the T-cell receptor (TCR) response. Upon TCR stimulation, DAG is produced and is essential for the activation of critical signaling pathways that lead to T-cell activation, proliferation, and cytokine release. DGKα metabolizes DAG, thereby dampening the TCR signal and preventing over-activation or inducing a state of anergy (non-responsiveness).

This compound inhibits this negative regulation, leading to sustained high levels of DAG. This enhances and prolongs TCR signaling, resulting in increased T-cell activation and proliferation. This mechanism is particularly relevant for cancer immunotherapy, where boosting the anti-tumor immune response is a key therapeutic goal.

Caption: this compound inhibits DGKα, increasing DAG levels to enhance T-Cell activation.

DGKα is frequently overexpressed in various cancers, including melanoma and hepatocellular carcinoma, where it contributes to tumor progression by promoting cell proliferation and survival while inhibiting apoptosis. The product of DGKα activity, PA, is known to activate pro-survival pathways such as the Raf-MEK-ERK and mTOR pathways.

By inhibiting DGKα, this compound can counteract these effects. Studies have shown that this compound and its analogues can reduce the migration of cancer cells and restore apoptosis in cellular models. This suggests its potential as a direct anti-cancer agent, in addition to its immune-enhancing properties.

Caption: this compound inhibits DGKα, reducing PA-mediated pro-survival signaling in cancer cells.

Quantitative Data Summary

This compound was identified through an in-silico screening campaign and subsequently characterized using biochemical and cellular assays. Its inhibitory activity and selectivity are summarized below.

| Parameter | Target | Value | Notes | Reference |

| IC₅₀ | DGKα | 4.3 µM | In vitro enzyme assay | |

| Inhibition % | DGKα | 96% | At 100 µM concentration | |

| Selectivity | DGKζ, DGKθ | No significant effect | Tested at 100 µM | |

| Off-Target Activity | Serotonin Receptors | Devoid of activity | A key advantage over ritanserin |

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

This compound was identified from a library of compounds using an in-silico approach based on chemical homology with known DGKα inhibitors, R59022 and R59949.

Caption: Workflow for the virtual screening process that identified this compound.

The inhibitory activity of this compound on DGKα was determined using an in vitro enzyme assay.

-

Enzyme Source: Lysates from cells overexpressing OST-tagged DGKα.

-

Substrates: The assay was conducted in the presence of saturating concentrations of exogenous diacylglycerol (DAG) and ATP (specifically [γ-³²P]ATP for radiolabeling).

-

Reaction: The enzyme, substrates, and test compound (this compound) or DMSO (vehicle control) were incubated to allow the phosphorylation of DAG to PA.

-

Detection: The radiolabeled product, [³²P]phosphatidic acid, was separated from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

-

Quantification: The amount of radioactivity incorporated into PA was measured using a scintillation counter or phosphorimager.

-

Data Analysis: DGKα activity was expressed as a percentage of the residual activity compared to the DMSO control. The IC₅₀ value was calculated from the dose-response curve of percentage inhibition versus compound concentration.

The cellular effects of this compound were evaluated in models of X-linked lymphoproliferative disease (XLP-1) and cancer cell migration.

-

XLP-1 Model: The compound's ability to restore restimulation-induced cell death (RICD) in SAP-deficient T-cells was assessed. This assay measures the compound's capacity to overcome the apoptosis defects characteristic of XLP-1 by inhibiting DGKα.

-

Cancer Cell Migration Assay: The effect of this compound on the migratory capacity of cancer cells was likely evaluated using a transwell migration (or Boyden chamber) assay. In this setup, cancer cells are placed in the upper chamber of a porous membrane, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified after incubation with and without the compound. A reduction in migrated cells indicates an inhibitory effect on cell migration.

Conclusion

This compound is a selective inhibitor of DGKα that functions by blocking the conversion of DAG to PA. This mechanism has dual therapeutic potential: it can enhance T-cell-mediated immune responses, which is beneficial for immunotherapy, and it can directly inhibit cancer cell proliferation and migration. Its selectivity for the α-isoform and lack of serotoninergic activity make it a valuable pharmacological tool for studying DGKα biology and a promising lead compound for the development of novel therapeutics for immunological disorders and cancer.

References

AMB639752: A Selective Diacylglycerol Kinase Alpha Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AMB639752 is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a critical role in lipid signaling and immune regulation.[1][2] By catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα acts as a key modulator of cellular processes, including T-cell activation, proliferation, and apoptosis.[2][3][4] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and relevant experimental data. Detailed methodologies for key experiments and visualizations of associated signaling pathways are included to facilitate further research and drug development efforts.

Core Target: Diacylglycerol Kinase Alpha (DGKα)

The primary molecular target of this compound is the alpha isoform of diacylglycerol kinase (DGKα). DGKs are a family of enzymes that convert the second messenger diacylglycerol (DAG) into phosphatidic acid (PA), thereby attenuating DAG-mediated signaling pathways while initiating PA-driven cellular events. There are ten mammalian DGK isoforms, with DGKα being highly expressed in T-lymphocytes, where it functions as a negative regulator of T-cell receptor (TCR) signaling.

This compound exhibits high selectivity for DGKα over other isoforms, such as DGKζ and DGKθ, and notably lacks off-target effects on serotonin receptors, a common liability for other DGK inhibitors. This specificity makes this compound a valuable tool for studying the physiological and pathological roles of DGKα.

Mechanism of Action

This compound functions by inhibiting the catalytic activity of DGKα. In the context of T-cell activation, engagement of the T-cell receptor (TCR) leads to the production of DAG, which in turn activates downstream signaling pathways crucial for T-cell proliferation and cytokine release. DGKα dampens this response by converting DAG to PA. By inhibiting DGKα, this compound prevents the depletion of DAG, thereby sustaining the signaling cascade that promotes T-cell activation and effector functions. This mechanism is particularly relevant in conditions where DGKα is overactive, such as in X-linked lymphoproliferative disease 1 (XLP-1), where this compound has been shown to restore appropriate T-cell apoptosis.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Activity of this compound against DGKα

| Compound | Target | IC50 (µM) |

| This compound | DGKα | 4.3 |

| This compound | DGKα | 6.9 |

Note: IC50 values can vary between different assay conditions.

Table 2: Selectivity Profile of this compound

| Compound | Target Isoform | Inhibition at 100 µM | Off-Target Activity (Serotonin Receptors) |

| This compound | DGKα | 93% | Devoid of serotoninergic activity |

| This compound | DGKζ | No significant effect | Not Applicable |

| This compound | DGKθ | No significant effect | Not Applicable |

Experimental Protocols

In Vitro DGKα Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of compounds against DGKα.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against DGKα.

Materials:

-

OST-DGKα overexpressing cell lysates

-

Exogenous Diacylglycerol (DAG)

-

ATP (radiolabeled, e.g., [γ-³²P]ATP)

-

This compound and other test compounds

-

Assay buffer

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

In a reaction plate, add the OST-DGKα overexpressing cell lysate.

-

Add the test compounds at various concentrations to the wells. A DMSO control is run in parallel.

-

Initiate the kinase reaction by adding a mixture of exogenous DAG and radiolabeled ATP in the assay buffer.

-

Incubate the reaction at 37°C for a specified period (e.g., 30 minutes).

-

Stop the reaction.

-

Separate the radiolabeled phosphatidic acid (PA) product from the unreacted ATP, typically using thin-layer chromatography (TLC) or a lipid extraction method.

-

Quantify the amount of radiolabeled PA using a scintillation counter.

-

Express the DGKα activity as a percentage of the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Restoration of Restimulation-Induced Cell Death (RICD)

This protocol outlines a cellular assay to evaluate the ability of this compound to restore apoptosis in a model of X-linked lymphoproliferative disease (XLP-1).

Objective: To assess the effect of this compound on RICD in SAP-deficient lymphocytes.

Materials:

-

SAP-deficient lymphocytes (from XLP-1 patients or a suitable cell line model)

-

Control lymphocytes

-

T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

-

This compound

-

Cell culture medium and supplements

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Culture SAP-deficient and control lymphocytes in appropriate cell culture medium.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce activation and subsequent RICD.

-

After an incubation period (e.g., 24-48 hours), harvest the cells.

-

Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

-

Compare the percentage of apoptosis in this compound-treated cells to the vehicle-treated control to determine the extent of RICD restoration.

Visualizations

Signaling Pathways

Caption: T-Cell Receptor signaling pathway and the inhibitory action of this compound on DGKα.

Experimental Workflow

Caption: Experimental workflow for assessing the restoration of RICD by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.uniupo.it [iris.uniupo.it]

AMB639752: A Technical Guide to a Selective DGKα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AMB639752, a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα). This compound has emerged as a valuable pharmacological tool for investigating the roles of DGKα in various signaling pathways and as a potential therapeutic agent, particularly in the context of immunology and oncology. This document details its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Concepts: The Role of DGKα in Cellular Signaling

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers in a multitude of cellular processes.[1] DGKα, a prominent isoform, is highly expressed in T-lymphocytes, the brain, spleen, and thymus.[1] By converting DAG to PA, DGKα acts as a crucial signaling node, effectively terminating DAG-mediated signaling while initiating PA-dependent pathways.[1][2]

Dysregulation of DGKα activity has been implicated in several pathological conditions. In T-cells, DGKα is a negative regulator of the T-cell receptor (TCR) response.[1] Its overactivity can lead to anergy, a state of T-cell unresponsiveness, which is a mechanism tumors can exploit to evade the immune system. Conversely, in various cancers, including glioblastoma and hepatocellular carcinoma, DGKα is overexpressed and contributes to tumor progression, survival, and migration. Therefore, the inhibition of DGKα presents a dual therapeutic strategy: enhancing anti-tumor immunity and directly impeding cancer cell proliferation.

This compound: A Selective DGKα Inhibitor

This compound was identified through an in-silico screening approach based on chemical homology to the known DGKα inhibitors R59022 and R59949. It exhibits superior potency and selectivity for the alpha isoform of DGK and, importantly, is devoid of the serotoninergic activity that plagues some other DGK inhibitors like ritanserin.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound against DGKα has been quantified and compared to other common DGK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Compound | DGKα IC50 (µM) | Notes |

| This compound | 4.3 ± 0.6 | Devoid of serotoninergic activity. |

| R59949 | 10.6 ± 3.2 | Also inhibits other DGK isoforms. |

| R59022 | 19.7 ± 3.0 | Also inhibits other DGK isoforms. |

| Ritanserin | 16.7 ± 4.5 | Potent serotonin receptor antagonist. |

This compound demonstrates high selectivity for the α isoform of DGK. At a concentration of 100 µM, it shows significant inhibition of DGKα but has no substantial effect on DGKζ and DGKθ, other isoforms expressed in lymphocytes.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of DGKα. This leads to an accumulation of DAG and a reduction in PA levels, thereby modulating downstream signaling pathways.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

DGKα Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of DGKα.

1. Enzyme Source:

-

Lysates from cells overexpressing OST-tagged DGKα are used as the source of the enzyme.

2. Reaction Mixture:

-

The reaction is carried out in a buffer containing:

-

1,2-dioleoyl-sn-glycerol (DAG) as the substrate.

-

ATP, including [γ-32P]-ATP for radioactive detection of the phosphorylated product.

-

MgCl2 as a cofactor.

-

3. Incubation:

-

The reaction is initiated by adding the enzyme lysate to the reaction mixture containing various concentrations of this compound or a vehicle control (DMSO).

-

The mixture is incubated for a defined period at a controlled temperature.

4. Detection and Quantification:

-

The reaction is stopped, and the lipids are extracted.

-

The radiolabeled phosphatidic acid (PA) is separated from other components, typically by thin-layer chromatography (TLC).

-

The amount of radioactive PA is quantified to determine the DGKα activity.

5. Data Analysis:

-

The percentage of residual DGKα activity is calculated relative to the DMSO control.

-

IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Restimulation-Induced Cell Death (RICD) Assay in a Cellular Model of X-linked Lymphoproliferative Disease (XLP-1)

This cell-based assay assesses the ability of this compound to restore apoptosis in a disease model where DGKα is deregulated.

1. Cell Model:

-

Jurkat T-cells with silenced SAP expression (a model for XLP-1) or primary peripheral blood T-lymphocytes from XLP-1 patients are used.

2. Treatment:

-

Cells are pre-treated with various concentrations of this compound (typically 1, 5, and 10 µM) or a vehicle control.

3. Restimulation:

-

T-cells are restimulated with an anti-CD3 antibody (e.g., OKT3) to trigger the T-cell receptor.

4. Incubation:

-

The cells are incubated for 24 hours to allow for the induction of apoptosis.

5. Apoptosis Assessment:

-

Cell death is quantified by staining with propidium iodide (PI) followed by flow cytometry. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.

6. Data Analysis:

-

The percentage of PI-positive (dead) cells is determined for each treatment condition and compared to the control to assess the restoration of RICD.

Cell Migration Assay

While specific detailed protocols for this compound in cell migration assays are not extensively published in the initial search results, a general and widely used method is the transwell migration assay. The finding that analogues of this compound can reduce cancer cell migration suggests the utility of such an assay.

1. Assay Setup:

-

A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant (e.g., media with serum), while the upper chamber contains serum-free media.

2. Cell Seeding:

-

Cancer cells are seeded into the upper chamber in the presence of this compound or a vehicle control.

3. Incubation:

-

The plate is incubated for a period sufficient to allow cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.

4. Quantification:

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

5. Data Analysis:

-

The number of migrated cells in the presence of this compound is compared to the control to determine the effect on cell migration.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of DGKα in health and disease. Its potency and selectivity make it a superior alternative to older, less specific DGK inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the therapeutic potential of DGKα inhibition in immunology and oncology. Further studies with this compound and its analogs will likely continue to illuminate the intricate signaling networks governed by DGKα and may pave the way for novel therapeutic interventions.

References

- 1. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of AMB639752: A Technical Guide for Novel Diacylglycerol Kinase Alpha Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AMB639752, a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα). This compound serves as a critical pharmacological tool for investigating the role of DGKα in various physiological and pathological processes, including T-cell regulation and oncology. This document details the quantitative inhibitory activities of this compound and its analogues, outlines the experimental protocols for key assays, and visualizes the intricate signaling pathways governed by DGKα.

Core Structure and Biological Activity of this compound

This compound was identified through an in-silico screening approach based on chemical homology to known DGKα inhibitors, R59022 and R59949.[1][2] It exhibits a superior inhibitory potency against DGKα with an IC50 of 4.3 µM and demonstrates high selectivity for the α-isoform over other DGK isoforms and serotonin receptors.[2][3] The core scaffold of this compound, 1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethenone, has been the subject of extensive SAR studies to identify even more potent and selective compounds.[4]

Quantitative Structure-Activity Relationship Data

The inhibitory activities of this compound and a series of its analogues were evaluated against DGK isoforms α, θ, and ζ. Their antagonist activity on serotonin receptors was also assessed to determine selectivity. The data reveals a rigid structure-activity relationship for this compound. Notably, analogues 11 and 20 emerged as the most potent DGKα inhibitors discovered to date from this series, with IC50 values of 1.6 µM and 1.8 µM, respectively.

| Compound | DGKα IC50 (µM) | DGKθ % Inhibition @ 10 µM | DGKζ % Inhibition @ 10 µM | 5-HT2A Receptor % Inhibition @ 10 µM |

| This compound | 4.3 ± 0.6 | Not Reported | Not Reported | Not Reported |

| R59022 | 19.7 ± 3.0 | Not Reported | Not Reported | Not Reported |

| R59949 | 10.6 ± 3.2 | Not Reported | Not Reported | Not Reported |

| Ritanserin | 16.7 ± 4.6 | Not Reported | Not Reported | Potent Antagonist |

| Analogue 11 | 1.6 | < 20% | < 20% | < 20% |

| Analogue 20 | 1.8 | < 20% | < 20% | < 20% |

Experimental Protocols

Diacylglycerol Kinase (DGK) Inhibition Assay

This biochemical assay quantifies the inhibitory activity of compounds against DGK isoforms.

Methodology:

-

Enzyme Source: Lysates from cells overexpressing the specific DGK isoform (e.g., OST-DGKα).

-

Substrates: Saturating concentrations of exogenous diacylglycerol (DAG) and ATP.

-

Reaction: The kinase reaction is initiated by the addition of ATP, allowing the phosphorylation of DAG to phosphatidic acid (PA).

-

Detection: The amount of PA produced is quantified, typically using a lipid extraction followed by thin-layer chromatography (TLC) and autoradiography if radiolabeled ATP is used, or by a luminescence-based assay that measures the amount of ATP remaining.

-

Inhibition Measurement: The assay is performed in the presence of various concentrations of the test compound. The percentage of residual DGK activity is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a suitable model.

Cellular Apoptosis Assay in a Model of X-linked Lymphoproliferative Disease (XLP-1)

This cell-based assay evaluates the ability of DGKα inhibitors to restore apoptosis in a cellular model of XLP-1, where DGKα is constitutively active, leading to lymphocyte resistance to reactivation-induced cell death (RICD).

Methodology:

-

Cell Line: A suitable T-cell line or primary lymphocytes from XLP-1 patients.

-

Treatment: Cells are treated with the DGKα inhibitor (e.g., this compound, analogues 11 or 20) for a specified period.

-

Apoptosis Induction: Apoptosis is induced through T-cell receptor (TCR) restimulation.

-

Apoptosis Measurement: Apoptosis is quantified using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Outcome: An increase in the percentage of apoptotic cells in the presence of the inhibitor indicates restoration of RICD.

Cancer Cell Migration Assay

This assay assesses the impact of DGKα inhibitors on the migratory capacity of cancer cells.

Methodology:

-

Cell Line: A cancer cell line with known migratory potential (e.g., glioblastoma or melanoma cells).

-

Assay Format: Typically a Boyden chamber or transwell migration assay is used. The upper chamber contains the cancer cells treated with the DGKα inhibitor, and the lower chamber contains a chemoattractant.

-

Incubation: The setup is incubated for a sufficient time to allow cell migration through the porous membrane.

-

Quantification: Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

Outcome: A reduction in the number of migrated cells in the presence of the inhibitor demonstrates its anti-migratory effect.

Signaling Pathways Involving DGKα

DGKα is a critical regulator of cellular signaling by controlling the balance between two lipid second messengers: diacylglycerol (DAG) and phosphatidic acid (PA). Its inhibition by this compound and its analogues has profound effects on downstream signaling pathways in both T-cells and cancer cells.

DGKα in T-Cell Receptor Signaling

In T-lymphocytes, DGKα acts as a negative regulator of the T-cell receptor (TCR) response. Upon TCR engagement, phospholipase Cγ1 (PLCγ1) generates DAG, which activates key signaling molecules like RasGRP1 and Protein Kinase C theta (PKCθ). DGKα phosphorylates DAG to PA, thereby dampening these signals and preventing T-cell hyper-activation. Inhibition of DGKα by this compound enhances DAG-mediated signaling, leading to increased T-cell activation.

DGKα in Cancer Signaling

DGKα is overexpressed in several cancers and plays a role in tumor progression by promoting cell survival, proliferation, and migration. The phosphatidic acid produced by DGKα can activate downstream oncogenic pathways, including mTOR, Akt, and NF-κB. Inhibition of DGKα with this compound has been shown to reduce cancer cell migration and restore apoptosis.

Pharmacophore Model for DGKα Inhibitors

Based on the SAR data from this compound, its analogues, and other known inhibitors like ritanserin, a three-point pharmacophore model for DGKα inhibitors has been proposed. This model is crucial for the rational design and virtual screening of new, potent, and selective DGKα inhibitors.

Key Features of the Pharmacophore Model:

-

Hydrogen Bond Acceptor: An essential feature for interaction with the kinase hinge region.

-

Hydrophobic Region: A bulky hydrophobic group that occupies a hydrophobic pocket in the active site.

-

Basic Nitrogen Atom: This feature is important for the interaction with the kinase, although its absence in this compound contributes to its lack of serotoninergic activity.

Conclusion

This compound and its optimized analogues represent a significant advancement in the development of selective DGKα inhibitors. The detailed SAR data, coupled with a clear understanding of the experimental methodologies and the underlying signaling pathways, provides a solid foundation for future research. This technical guide serves as a valuable resource for scientists and researchers aiming to leverage DGKα inhibition for therapeutic applications in immunology and oncology. The continued exploration of the chemical space around the this compound scaffold, guided by the established pharmacophore model, holds great promise for the discovery of next-generation DGKα-targeted therapies.

References

discovery and synthesis of AMB639752

An In-Depth Technical Guide to the Discovery and Synthesis of Gefitinib

Introduction

Gefitinib, marketed under the trade name Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Originally developed by AstraZeneca and coded as ZD1839, it was the first selective inhibitor of the EGFR tyrosine kinase to be discovered.[1][2] Gefitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients who have specific activating mutations in the EGFR gene.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Gefitinib.

Discovery and Development

The development of Gefitinib was rooted in the understanding that EGFR is often overexpressed in various human carcinomas, including lung and breast cancers. This overexpression leads to the inappropriate activation of downstream signaling pathways, such as the anti-apoptotic Ras signal transduction cascade, resulting in uncontrolled cell proliferation and survival.

Gefitinib was designed as a small molecule that could competitively bind to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This targeted approach represented a shift from traditional cytotoxic chemotherapy to a more personalized form of cancer treatment. The FDA approved Gefitinib in May 2003 for the treatment of NSCLC. Subsequent studies revealed that its efficacy is particularly high in patients with activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.

Mechanism of Action

Gefitinib functions as a reversible and competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site within the intracellular domain of EGFR, it prevents the autophosphorylation of the receptor. This action blocks the initiation of several downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The primary pathways inhibited by Gefitinib are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation.

-

PI3K-AKT-mTOR Pathway: This pathway plays a critical role in promoting cell survival and inhibiting apoptosis (programmed cell death).

By disrupting these pathways, Gefitinib effectively leads to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Quantitative Data

The efficacy of Gefitinib varies across different NSCLC cell lines, primarily due to their EGFR mutation status. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

| Cell Line | EGFR Mutation Status | IC50 of Gefitinib (nM) | Reference |

| PC-9 | Exon 19 Deletion | 77.26 | |

| HCC827 | Exon 19 Deletion | 13.06 | |

| H3255 | L858R | 3 | |

| 11-18 | Not specified (sensitive) | 390 | |

| H1975 | L858R, T790M (resistant) | > 4000 | |

| H1650 | Exon 19 Deletion (resistant) | > 4000 | |

| A549 | Wild-Type | ~24,530 (at 24h) |

Synthesis of Gefitinib

Several synthetic routes for Gefitinib have been reported. One common approach involves a multi-step synthesis starting from methyl 3-hydroxy-4-methoxybenzoate.

Synthetic Workflow Diagram

Caption: A representative synthetic workflow for Gefitinib.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of Gefitinib on the viability of NSCLC cells and to determine its IC50 value.

Methodology:

-

Cell Seeding: NSCLC cells are seeded in 96-well plates at a specified density and allowed to attach overnight.

-

Gefitinib Treatment: A serial dilution of Gefitinib is prepared in the culture medium. The existing medium is replaced with 100 µL of the Gefitinib-containing medium at various concentrations. Control wells receive a vehicle (DMSO) or no treatment.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability relative to the control is calculated, and the IC50 value is determined.

Western Blot Analysis for EGFR Pathway Proteins

This protocol is used to analyze the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with Gefitinib.

Methodology:

-

Cell Treatment and Lysis: Cells are grown in 6-well plates to 70-80% confluency and then treated with desired concentrations of Gefitinib for a specified time (e.g., 2 hours). The cells are then washed with ice-cold PBS and lysed with a suitable lysis buffer.

-

Protein Quantification: The protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol details the use of Gefitinib in a mouse xenograft model to evaluate its antitumor activity in vivo.

Methodology:

-

Cell Implantation: A suspension of human NSCLC cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., PBS and Matrigel) is subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: The mice are monitored regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. Tumor volume is measured with calipers every 2-3 days.

-

Gefitinib Administration: Gefitinib is administered orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 25 to 100 mg/kg/day). The control group receives the vehicle.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors may be excised for further analysis (e.g., immunohistochemistry for pathway markers).

Conclusion

Gefitinib represents a landmark in the development of targeted cancer therapies. Its discovery and synthesis have provided a crucial treatment option for a specific subset of NSCLC patients. The detailed understanding of its mechanism of action and the development of robust experimental protocols have been instrumental in its clinical success and have paved the way for the development of subsequent generations of EGFR inhibitors.

References

An In-depth Technical Guide to AMB639752 in Cancer Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMB639752 is a potent and selective small molecule inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme implicated in a variety of signaling pathways crucial to cancer cell proliferation, survival, migration, and immune evasion. Discovered through in-silico screening, this compound presents a valuable pharmacological tool for investigating the multifaceted role of DGKα in oncology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

Introduction to Diacylglycerol Kinase Alpha (DGKα) in Cancer

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers in cellular signaling. DGKα, in particular, is highly expressed in several cancer types, including glioblastoma, melanoma, and hepatocellular carcinoma. Its activity has been shown to contribute to tumorigenesis through various mechanisms:

-

Promotion of Cell Proliferation and Survival: DGKα-mediated production of PA can activate several pro-survival signaling pathways, including the mTOR and NF-κB pathways, while attenuating pro-apoptotic signals.

-

Enhancement of Cell Migration and Invasion: DGKα activity is linked to the regulation of the cytoskeleton and focal adhesions, processes essential for cell motility and metastasis.

-

Immune Evasion: In the tumor microenvironment, DGKα activity in T-cells can lead to an anergic state, suppressing the anti-tumor immune response.

Given its central role in these cancer-associated processes, DGKα has emerged as a promising therapeutic target. This compound is a key compound for the preclinical validation of this target.

This compound: A Potent and Selective DGKα Inhibitor

This compound was identified through a virtual screening approach based on chemical homology to known DGKα inhibitors. It exhibits significant potency and selectivity for the alpha isoform of DGK.

Quantitative Data

The inhibitory activity of this compound and its more potent analogs has been quantified in biochemical and cell-based assays.

| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Effect on Cell Migration | Reference |

| This compound | DGKα | Biochemical | 6.9 ± 3.0 | - | Not explicitly quantified | [1] |

| Analogue 11 | DGKα | Biochemical | 1.6 ± 0.4 | MCF7 | Impaired serum-induced wound healing at 10 µM | [1] |

| Analogue 20 | DGKα | Biochemical | 1.8 ± 1.0 | MCF7 | Impaired serum-induced wound healing at 10 µM | [1] |

| R59022 | DGKα | Biochemical | 15.2 ± 5.8 | - | - | [1] |

Key Signaling Pathways Modulated by this compound

Inhibition of DGKα by this compound leads to the accumulation of DAG and a reduction in PA levels. This shift in second messenger balance has profound effects on several key signaling pathways implicated in cancer.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. DGKα-produced PA is known to be an activator of mTOR signaling. By inhibiting DGKα, this compound is predicted to suppress mTOR activity, leading to reduced cancer cell proliferation.

Figure 1: Inhibition of the mTOR pathway by this compound.

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. DGKα has been shown to positively regulate NF-κB activity. Therefore, this compound is expected to suppress the pro-survival effects of NF-κB.

Figure 2: Suppression of NF-κB signaling by this compound.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. DGKα has been shown to enhance hepatocellular carcinoma progression through the activation of the Ras-Raf-MEK-ERK pathway. Inhibition of DGKα with this compound can, therefore, be hypothesized to attenuate this pro-proliferative signaling.

Figure 3: Attenuation of the MAPK/ERK pathway by this compound.

Experimental Protocols

The following protocols provide a framework for the characterization of this compound and other DGKα inhibitors in a cancer cell biology context.

DGKα Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified DGKα.

Materials:

-

Recombinant human DGKα enzyme

-

This compound (and other test compounds) dissolved in DMSO

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

Substrate: Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Phosphocellulose paper (for radiolabeling method)

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. A final concentration range of 0.01 µM to 100 µM is recommended.

-

In a 96-well plate, add the diluted this compound, recombinant DGKα enzyme, and the diacylglycerol substrate.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay).

-

Incubate for 20-30 minutes at 30°C.

-

For radiolabeling method:

-

Stop the reaction by adding an equal volume of 4% perchloric acid.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper three times with 1% phosphoric acid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For ADP-Glo™ method:

-

Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.

-

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the growth and survival of cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., MDA-MB-231, MCF7, Jurkat)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well clear or opaque-walled plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 24, 48, or 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of adherent cancer cells.

Materials:

-

Adherent cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

6-well or 12-well plates

-

Sterile p200 pipette tip or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing a non-toxic concentration of this compound (determined from viability assays) or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 48 hours.

-

Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure and compare the migration rate between treated and control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Suspension or adherent cancer cell line (e.g., Jurkat)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells (for adherent cells, use trypsinization) and wash them with cold PBS.

-

Resuspend the cells in the Annexin V binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical characterization of a novel DGKα inhibitor like this compound in cancer cell biology.

Figure 4: A logical workflow for the characterization of this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of DGKα in cancer cell biology. Its potency and selectivity make it a suitable candidate for preclinical studies aimed at validating DGKα as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies involving this compound and to further explore the therapeutic potential of DGKα inhibition in oncology. Further investigations are warranted to expand the quantitative dataset on the effects of this compound across a broader range of cancer cell lines and to evaluate its efficacy in in vivo models.

References

The Role of AMB639752 in T-Cell Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMB639752 is a potent and selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα), a critical negative regulator of T-cell receptor (TCR) signaling. By targeting DGKα, this compound modulates the diacylglycerol (DAG) signaling pathway, leading to enhanced T-cell activation and function. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in T-cell regulation, and its potential therapeutic applications, particularly in the context of X-linked lymphoproliferative disease (XLP-1). The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction to T-Cell Regulation and Diacylglycerol Kinases

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This interaction triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and effector functions. A key second messenger in this pathway is diacylglycerol (DAG), which activates several downstream signaling molecules, including Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing protein (RasGRP), ultimately promoting T-cell activation.[1][2][3][4]

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby acting as a brake on DAG-mediated signaling.[5] Ten DGK isoforms have been identified in mammals, with DGKα and DGKζ being the predominant isoforms expressed in T-cells. These isoforms play a crucial, non-redundant role in attenuating TCR signaling and preventing T-cell hyper-activation.

This compound: A Selective DGKα Inhibitor

This compound was identified through an in-silico virtual screening approach as a potent inhibitor of DGKα. It exhibits selectivity for the α isoform over other DGK isoforms, such as θ and ζ. This selectivity is crucial for targeted therapeutic intervention, minimizing off-target effects.

Mechanism of Action

This compound exerts its function by directly inhibiting the catalytic activity of DGKα. This inhibition leads to an accumulation of DAG at the immune synapse, the interface between a T-cell and an antigen-presenting cell. The elevated DAG levels potentiate the activation of downstream signaling pathways, including the Ras-ERK and PKCθ pathways, resulting in a more robust and sustained T-cell response.

In the context of certain immunodeficiencies like X-linked lymphoproliferative disease (XLP-1), where signaling through the adaptor protein SAP is defective, DGKα activity is persistently elevated. This leads to a dampening of TCR signaling and impaired restimulation-induced cell death (RICD), a mechanism for eliminating over-activated T-cells. This compound has been shown to restore RICD in lymphocytes from XLP-1 patients by inhibiting the excessive DGKα activity.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound and its analogs against various DGK isoforms.

| Compound | DGKα IC50 (µM) | DGKθ IC50 (µM) | DGKζ IC50 (µM) | Reference |

| Analog 11 | 1.6 | >100 | >100 | |

| Analog 20 | 1.8 | >100 | >100 |

Table 1: Inhibitory Activity (IC50) of this compound Analogs against DGK Isoforms.

| Compound | DGKα Inhibition (%) | DGKθ Inhibition (%) | DGKζ Inhibition (%) | Concentration (µM) | Reference |

| This compound | 93 | Not Significant | Not Significant | 100 | |

| R59022 | 68 | Not Significant | Not Significant | 100 | |

| R59949 | 81 | Not Significant | Not Significant | 100 |

Table 2: Percentage Inhibition of DGK Isoforms by this compound and other Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro DGK Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against DGK isoforms.

Materials:

-

DGKα, DGKθ, or DGKζ enriched cell homogenates

-

1,2-dioleoyl-sn-glycerol (DAG)

-

ATP

-

[γ-32P]-ATP

-

Sodium orthovanadate

-

MgCl2

-

EGTA

-

HEPES buffer (pH 8)

-

This compound or other test compounds

-

Scintillation counter

Procedure:

-

Prepare DGKα enriched homogenates from MDCK cells treated with doxycycline (1 µg/mL) for two days.

-

Prepare a reaction mixture containing: 0.9 µg/µL 1,2-dioleoyl-sn-glycerol, 5 mM ATP, 0.01 µCi/µL [γ-32P]-ATP, 1 mM sodium orthovanadate, 10 mM MgCl2, and 1.2 mM EGTA in 7.5 mM HEPES pH 8.

-

Add the DGK enriched homogenate to the reaction mixture.

-

Add varying concentrations of this compound or the test compound.

-

Incubate the reaction at 27°C for 5 minutes.

-

Stop the reaction and extract the lipids.

-

Quantify the amount of radiolabeled phosphatidic acid (PA) produced using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Restimulation-Induced Cell Death (RICD) Assay

This assay assesses the ability of this compound to restore apoptosis in hyper-activated T-cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors or XLP-1 patients

-

RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.

-

Activate T-cells by stimulating PBMCs with PHA or anti-CD3/CD28 antibodies for 48-72 hours.

-

Wash the activated T-cells and re-stimulate them with a high dose of PHA or anti-CD3/CD28 antibodies in the presence or absence of this compound (e.g., 10 µM).

-

Culture the cells for an additional 24-48 hours.

-

Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

Visualizations

Signaling Pathways

Caption: TCR signaling pathway and the role of DGKα and this compound.

Experimental Workflows

Caption: Experimental workflow for the in vitro DGK inhibition assay.

Conclusion

This compound represents a promising pharmacological tool for the study of T-cell regulation and a potential therapeutic agent for diseases characterized by dysregulated TCR signaling, such as XLP-1. Its selectivity for DGKα allows for targeted modulation of the DAG signaling pathway, leading to enhanced T-cell responses. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of immunology and oncology. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. iris.uniupo.it [iris.uniupo.it]

- 2. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol Kinase alpha in X Linked Lymphoproliferative Disease Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity relationship studies on this compound: toward the identification of a common pharmacophoric structure for DGKα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

AMB639752 and Restimulation-Induced Cell Death (RICD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Restimulation-induced cell death (RICD) is a critical self-regulatory mechanism that controls the expansion of activated T lymphocytes, thereby maintaining immune homeostasis and preventing immunopathology. Dysregulation of RICD is implicated in various diseases, including lymphoproliferative disorders and cancer. This technical guide provides an in-depth overview of the role of the novel small molecule AMB639752 in modulating RICD. This compound is a specific inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that acts as a negative regulator of T cell receptor (TCR) signaling. By inhibiting DGKα, this compound restores RICD sensitivity in deficient T cells, offering a promising therapeutic strategy for conditions characterized by impaired T cell apoptosis. This document details the underlying signaling pathways, presents quantitative data on the effects of this compound, and provides comprehensive experimental protocols for studying this process.

Introduction to Restimulation-Induced Cell Death (RICD)

RICD is a form of apoptosis triggered by the re-engagement of the T cell receptor (TCR) on previously activated T cells.[1][2][3][4] This process is essential for the contraction phase of an immune response, eliminating excess effector T cells to prevent autoimmunity and maintain a pool of memory T cells.[1] The strength of the TCR signal upon restimulation is a key determinant of whether a T cell undergoes proliferation or apoptosis. Several key molecules are involved in the RICD pathway, including the Fas ligand (FasL), Bim, and the orphan nuclear receptors NUR77 (NR4A1) and NOR1 (NR4A3).

Defective RICD can lead to an uncontrolled accumulation of activated T cells, a hallmark of autoimmune lymphoproliferative syndrome (ALPS) and X-linked lymphoproliferative disease (XLP-1). In XLP-1, mutations in the gene encoding the SLAM-associated protein (SAP) lead to constitutive activation of Diacylglycerol Kinase alpha (DGKα), which in turn suppresses TCR signaling and impairs RICD.

This compound: A Specific Inhibitor of DGKα

This compound is a potent and specific small molecule inhibitor of DGKα. DGKα is a critical negative regulator of TCR signaling. It functions by phosphorylating diacylglycerol (DAG), a key second messenger, into phosphatidic acid (PA), thereby attenuating DAG-mediated downstream signaling pathways that are crucial for T cell activation and function. By inhibiting DGKα, this compound effectively prolongs and enhances DAG-dependent signaling, which can switch the outcome of TCR restimulation from survival and proliferation to apoptosis.

Quantitative Data on this compound Activity

This compound and its analogs have demonstrated potent inhibitory activity against DGKα and the ability to restore RICD in deficient lymphocytes.

| Compound | Target | IC50 Value | Reference |

| This compound | DGKα | 6.9 µM | |

| Compound 11 (analog of this compound) | DGKα | 1.6 µM | |

| Compound 20 (analog of this compound) | DGKα | 1.8 µM |

Table 1: In vitro inhibitory activity of this compound and its analogs against DGKα.

The restoration of RICD in SAP-deficient T cells by DGKα inhibition has been quantified by measuring the upregulation of the pro-apoptotic genes NR4A1 (NUR77) and NR4A3 (NOR1).

| Treatment | Target Gene | Fold Change in mRNA Expression (vs. Control) |

| DGKα siRNA | NR4A1 | ~2.5 |

| DGKα siRNA | NR4A3 | ~3.0 |

| R59949 (DGKα inhibitor) | NR4A1 | ~2.0 |

| R59949 (DGKα inhibitor) | NR4A3 | ~2.5 |

Table 2: Upregulation of pro-apoptotic gene expression in SAP-silenced T cells following DGKα inhibition. Data synthesized from graphical representations in existing literature.

Signaling Pathways Modulated by this compound

The mechanism by which this compound restores RICD involves the potentiation of the TCR signaling cascade, leading to the induction of pro-apoptotic factors.

The DGKα-NUR77/NOR1 Axis

Upon TCR restimulation in healthy T cells, a transient increase in intracellular diacylglycerol (DAG) activates downstream signaling pathways, including the Ras-MAPK and PKC-θ pathways. These pathways lead to the expression of pro-apoptotic genes such as Nr4a1 (NUR77) and Nr4a3 (NOR1). In states of DGKα hyperactivity, such as in XLP-1, DAG is rapidly converted to phosphatidic acid, dampening these pro-apoptotic signals and leading to RICD resistance. This compound, by inhibiting DGKα, restores the DAG-mediated signaling, leading to robust induction of NUR77 and NOR1, which then translocate to the mitochondria to initiate apoptosis.

Experimental Protocols

In Vitro DGKα Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound on DGKα.

Materials:

-

Recombinant human DGKα enzyme

-

This compound

-

Diacylglycerol (DAG) substrate

-

ATP (radiolabeled with γ-³²P or using a non-radioactive kinase assay kit)

-

Kinase assay buffer

-

Phosphatidic acid (PA) standard

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, DAG substrate, and recombinant DGKα enzyme.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

-

Extract the lipids from the reaction mixture.

-

Spot the extracted lipids onto a TLC plate alongside a PA standard.

-

Develop the TLC plate to separate PA from other lipids.

-

Visualize and quantify the amount of radiolabeled PA formed using a scintillation counter or phosphorimager.

-

Calculate the percentage of DGKα inhibition at each concentration of this compound and determine the IC50 value.

Restimulation-Induced Cell Death (RICD) Assay

This protocol describes how to measure the effect of this compound on RICD in activated T cells using flow cytometry.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

T cell isolation kit

-

T cell activation beads (e.g., anti-CD3/CD28)

-

Recombinant human IL-2

-

This compound

-

Plate-bound anti-CD3 antibody for restimulation

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

T Cell Isolation and Activation:

-

Isolate T cells from PBMCs using a negative selection kit.

-

Activate T cells with anti-CD3/CD28 beads in the presence of IL-2 for 3-4 days.

-

Expand the activated T cells in culture with IL-2 for an additional 3-5 days.

-

-

Drug Treatment and Restimulation:

-

Plate the activated T cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Transfer the cells to a new plate coated with anti-CD3 antibody for restimulation. Include an uncoated well as a non-restimulated control.

-

-

Apoptosis Analysis:

-

After 18-24 hours of restimulation, harvest the cells.

-

Wash the cells with PBS and then resuspend in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for diseases characterized by deficient RICD. Its ability to specifically inhibit DGKα and restore the pro-apoptotic signaling cascade in T cells provides a targeted approach to correcting immune dysregulation. Further research is warranted to explore the full therapeutic potential of this compound and its analogs in preclinical models of lymphoproliferative diseases and cancer. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field. Future studies should focus on optimizing the delivery and efficacy of DGKα inhibitors in vivo and exploring their potential in combination with other immunomodulatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular and temporal control of restimulation-induced cell death (RICD) in T lymphocytes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. DGKα/ζ inhibitors combine with PD-1 checkpoint therapy to promote T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

AMB639752 Cell Culture Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AMB639752, a selective inhibitor of Diacylglycerol Kinase α (DGKα), in cell culture experiments. The provided protocols and data are intended to assist researchers in investigating the effects of this compound on cancer cell signaling, proliferation, apoptosis, and migration.

Introduction

This compound is a small molecule inhibitor that selectively targets Diacylglycerol Kinase α (DGKα), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] Both DAG and PA are critical second messengers in cellular signaling. DGKα is overexpressed in several cancers, including breast cancer, and plays a crucial role in promoting cell proliferation and survival while inhibiting apoptosis.[1] By inhibiting DGKα, this compound modulates the balance between DAG and PA signaling, making it a valuable tool for cancer research and therapeutic development.

Mechanism of Action:

DGKα inhibition by this compound leads to an accumulation of DAG and a reduction in PA levels. This shift in second messengers impacts multiple downstream signaling pathways implicated in cancer progression:

-

Inhibition of Proliferation: Increased DAG levels can lead to the activation of protein kinase C (PKC) isoforms, which can have context-dependent effects on cell growth. Reduced PA levels can attenuate signaling through the mTOR pathway, a central regulator of cell growth and proliferation.

-

Induction of Apoptosis: The altered DAG/PA ratio can promote apoptosis through the modulation of Bcl-2 family proteins and caspase activation.

-

Inhibition of Migration and Invasion: DGKα and its product, PA, are involved in regulating the actin cytoskeleton and cell motility. Inhibition of DGKα can therefore impair the migratory and invasive capabilities of cancer cells.

Preparation and Handling of this compound

Proper preparation and handling of this compound are critical for obtaining reproducible results in cell culture experiments.

Reconstitution and Storage:

| Parameter | Recommendation |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Stock Solution Concentration | 10 mM |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |

| Working Solution Preparation | Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. |

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. Further studies are needed to establish a comprehensive profile of its activity across various cancer cell lines.

| Assay | Cell Line | Parameter | Value | Reference |

| DGKα Inhibition | - | IC50 | 6.9 ± 3.0 µM | [1] |

| Cell Viability (e.g., MTT) | Various Cancer Cell Lines | IC50 | Data not currently available | - |

| Wound Healing (Migration) | MCF7 | % Wound Closure Inhibition | Data not currently available | - |

| Apoptosis (e.g., Annexin V) | Various Cancer Cell Lines | % Apoptotic Cells | Data not currently available | - |

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological effects of this compound in cell culture.

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF7, MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 1 µM to 50 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Wound Healing (Migration) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

-

Creating the Wound:

-

Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight scratch (wound) across the center of the monolayer.

-

Gently wash the wells with sterile PBS to remove any detached cells.

-

-

This compound Treatment:

-

Replace the PBS with fresh culture medium containing the desired concentration of this compound (a starting concentration of 10 µM is recommended based on available data for MCF7 cells) or a vehicle control (DMSO).[1]

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the wound at designated locations. This will be the 0-hour time point.

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Capture images of the same wound locations at regular intervals (e.g., 6, 12, 24, and 48 hours).

-

-

Data Analysis:

-

Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each treatment group relative to the initial wound area at the 0-hour time point.

-

Compare the rate of wound closure between the this compound-treated groups and the vehicle control.

-

Protocol 3: Apoptosis (Annexin V) Assay

This protocol quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µM) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

Include a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

After treatment, collect both the floating and adherent cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Compare the percentage of apoptotic cells (early + late) in the this compound-treated samples to the vehicle control.

-

Visualizations

Signaling Pathway

Caption: this compound inhibits DGKα, altering DAG and PA signaling pathways.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for assessing cell viability after this compound treatment.

Experimental Workflow: Wound Healing Assay

Caption: Workflow for the wound healing (migration) assay with this compound.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for quantifying apoptosis using Annexin V staining.

References

Application Notes and Protocols for AMB639752 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction